2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine
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Overview
Description
2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-A]pyridines. This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, and an imidazo[1,2-A]pyridine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-A]pyridine: Lacks the methoxyphenyl and piperazine groups.
3-Piperazin-1-ylmethyl-imidazo[1,2-A]pyridine: Lacks the methoxyphenyl group.
2-(3-Methoxy-phenyl)-imidazo[1,2-A]pyridine: Lacks the piperazine group.
Uniqueness
2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is unique due to the combination of its methoxyphenyl, piperazine, and imidazo[1,2-A]pyridine moieties. This unique structure may confer specific pharmacological properties that are not present in similar compounds .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-24-16-6-4-5-15(13-16)19-17(14-22-11-8-20-9-12-22)23-10-3-2-7-18(23)21-19/h2-7,10,13,20H,8-9,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGONUYTVAHFJFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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